4-(3,5-Dimethylphenyl)-3-methylbenzoic acid
Description
4-(3,5-Dimethylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a 3,5-dimethylphenyl substituent at the 4-position of the benzene ring. This compound belongs to a class of aryl-substituted benzoic acids, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)15-5-4-13(16(17)18)9-12(15)3/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOZWOSSANZQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689015 | |
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-14-5 | |
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: this compound can be converted to 4-(3,5-Dimethylphenyl)-3-carboxybenzoic acid.
Reduction: The reduction of the carboxylic acid group yields 4-(3,5-Dimethylphenyl)-3-methylbenzyl alcohol.
Substitution: Halogenation can produce this compound derivatives with halogen substituents.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural analogs of 4-(3,5-dimethylphenyl)-3-methylbenzoic acid, emphasizing differences in substituents, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Analogous Benzoic Acid Derivatives
Key Comparisons
Substituent Position and Electronic Effects
- The 3,5-dimethylphenyl group in the target compound provides steric hindrance and electron-donating methyl groups, which may lower acidity (higher pKa) compared to hydroxyl-substituted analogs like 3,5-dihydroxy-4-methylbenzoic acid (pKa ~2–3 for benzoic acid derivatives with electron-withdrawing groups) .
- 4-(2,5-Dimethylphenyl)benzoic acid (BA-4205) differs in the substituent positions on the aryl ring, leading to altered electronic and steric profiles. This positional isomerism can affect intermolecular interactions in crystal packing or binding to biological targets .
Functional Group Variations Hydroxyl vs. Methyl Groups: 3,5-Dihydroxy-4-methylbenzoic acid exhibits higher polarity and acidity due to hydroxyl groups, making it more water-soluble than the methyl-substituted target compound. Such differences influence applications; hydroxylated derivatives are common in antioxidant research . Phenoxy Linkage: 4-(3,5-Dimethylphenoxy)benzoic acid replaces the direct phenyl group with a phenoxy ether linkage.
Applications in Materials Science
- Compounds with 3,5-dimethylphenyl groups (e.g., PXZ-Mes3B in ) are used in OLEDs due to their bulky, electron-rich structures, which improve device efficiency. The target compound may share similar applications in optoelectronic materials .
- Caffeic acid and its derivatives are utilized in cosmetics and supplements, highlighting the role of substituents in directing biological activity .
Synthetic Challenges Synthesis of aryl-substituted benzoic acids often involves Friedel-Crafts alkylation or Suzuki coupling. For example, 4-(3,5-dimethylphenoxy)benzoic acid is synthesized via nucleophilic aromatic substitution, requiring careful control of reaction conditions .
Research Findings and Implications
- Acidity and Solubility : Methyl and aryl substituents reduce aqueous solubility compared to hydroxylated analogs, necessitating organic solvents for processing. This property is critical in pharmaceutical formulation .
- Steric Effects : The 3,5-dimethylphenyl group may hinder rotation around the benzene ring, influencing conformational stability in molecular recognition processes .
- Material Science Potential: Structural parallels to OLED emitters () suggest that the target compound could be explored for use in organic electronics, though experimental validation is required .
Biological Activity
4-(3,5-Dimethylphenyl)-3-methylbenzoic acid is a benzoic acid derivative that possesses significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. Understanding its biological mechanisms can aid in the development of new pharmacological agents.
Chemical Structure and Properties
The chemical structure of this compound features a carboxylic acid group attached to a benzene ring substituted with methyl groups. The presence of these functional groups influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
- Aromatic Interactions : The aromatic ring participates in π-π interactions with other aromatic systems, which may modulate the biological activity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-cancer Properties : Studies have shown that compounds similar to this compound can inhibit the function of bromodomain-containing protein 4 (BRD4), which is implicated in cancer cell proliferation. Inhibitors targeting BRD4 demonstrate potential in treating breast cancer, particularly triple-negative breast cancer (TNBC) subtypes .
- Cell Cycle Arrest : In vitro studies have reported that certain derivatives can induce G1 phase cell cycle arrest in cancer cell lines, indicating their potential as anti-proliferative agents .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which may be mediated through the inhibition of specific signaling pathways involved in inflammation .
Case Studies and Research Findings
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Inhibition of BRD4 :
- A study explored the synthesis and evaluation of derivatives related to this compound as BRD4 inhibitors. Notably, compound DDT26 exhibited potent inhibitory effects on BRD4, with an IC50 value of 0.237 μM. This compound also demonstrated significant anti-proliferative activity against MCF-7 cells and induced DNA damage while inhibiting cell migration .
- Cell Cycle Analysis :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
